N,N-Dms

Übersicht

Beschreibung

N,N-Dimethylsphingosine: is a bioactive sphingolipid derivative known for its role as an inhibitor of sphingosine kinase. This compound is an endogenous metabolite of sphingosine and is produced in various tissues and tumor cell lines . It has been studied for its involvement in cellular signaling pathways, particularly those related to cell growth, apoptosis, and differentiation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N,N-Dimethylsphingosin kann durch Methylierung von Sphingosin synthetisiert werden. Der Prozess beinhaltet typischerweise die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Zwischenprodukte zu verhindern.

Industrielle Produktionsverfahren: Die industrielle Produktion von N,N-Dimethylsphingosin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion und gleichzeitig bei der Aufrechterhaltung der Konsistenz .

Analyse Chemischer Reaktionen

Reaktionstypen: N,N-Dimethylsphingosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Sphingosin umwandeln.

Substitution: N,N-Dimethylsphingosin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Produziert Ketone oder Aldehyde.

Reduktion: Liefert Sphingosin.

Substitution: Bildet verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Groundwater Contaminant

N,N-DMS has been identified as a contaminant in groundwater, particularly in urban areas where it is a metabolite of certain fungicides and biocides used in agriculture and wood protection . Studies indicate that DMS can leach into groundwater systems, raising concerns about its environmental persistence and potential health impacts due to NDMA formation during water treatment processes .

Formation of NDMA

The ozonation of DMS can lead to the formation of NDMA, which poses significant risks as a drinking water contaminant. Research has shown that during ozonation, approximately 30-50% of DMS can be converted to NDMA . This transformation occurs during the disinfection process of drinking water, highlighting the need for effective monitoring and treatment strategies to mitigate NDMA production from DMS .

Challenges in Water Treatment

DMS has been detected in various water bodies, including surface waters and groundwater, at concentrations ranging from 50 to 1000 ng/L . Its presence complicates water treatment processes as conventional methods like activated carbon filtration and oxidation treatments have proven ineffective in removing DMS. Advanced techniques such as nanofiltration have also shown limited efficacy .

Mitigation Strategies

To minimize NDMA formation during disinfection, several strategies are being explored:

- Pre-treatment Approaches: Removing organic nitrogen-containing precursors before chlorination can reduce NDMA levels significantly.

- Disinfection Sequence Optimization: The order of chlorination and blending of wastewater with seawater affects NDMA formation; specific sequences have been modeled to evaluate their impact on NDMA production .

Use as a Fungicide Metabolite

DMS is recognized as a decomposition product of fungicides like tolylfluanide, which are widely used in agricultural practices . Understanding the pathways through which DMS enters the environment is crucial for developing sustainable agricultural practices that minimize groundwater contamination.

Case Studies

Wirkmechanismus

N,N-Dimethylsphingosine exerts its effects primarily by inhibiting sphingosine kinase, an enzyme responsible for the formation of sphingosine-1-phosphate . This inhibition leads to alterations in cellular levels of sphingosine-1-phosphate and ceramide, affecting various signaling pathways involved in cell survival, apoptosis, and inflammation . The compound also interacts with protein kinase C and other molecular targets, further modulating cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sphingosin: Ein Vorläufer von N,N-Dimethylsphingosin, der an ähnlichen Signalwegen beteiligt ist.

Sphingosin-1-phosphat: Ein Produkt der Sphingosin-Kinase-Aktivität, mit unterschiedlichen Signalrollen.

Ceramid: Ein weiteres Sphingolipid, das an der Zellsignalisierung und Apoptose beteiligt ist.

Einzigartigkeit: N,N-Dimethylsphingosin ist einzigartig aufgrund seiner doppelten Rolle als Inhibitor der Sphingosin-Kinase und als Modulator der Proteinkinase-C-Aktivität. Diese doppelte Funktionalität macht es zu einem wertvollen Werkzeug für die Untersuchung komplexer zellulärer Signalnetzwerke und die Entwicklung therapeutischer Strategien .

Biologische Aktivität

N,N-Dimethyl-D-erythro-sphingosine (DMS) is a bioactive sphingolipid analog derived from sphingosine, notable for its role in cellular signaling and apoptosis. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate various cellular pathways. This article explores the biological activity of DMS, focusing on its mechanisms of action, effects on different cell types, and implications in cancer therapy.

DMS primarily exerts its effects through the inhibition of sphingosine kinase 1 (SPHK1), leading to increased levels of ceramide and decreased levels of sphingosine-1-phosphate (S1P). This alteration in sphingolipid metabolism is crucial for inducing apoptosis in cancer cells. The following mechanisms have been identified:

- Inhibition of SPHK1 : DMS inhibits SPHK1 activity, which is linked to the survival and proliferation of cancer cells. By reducing S1P levels, DMS promotes apoptosis and sensitizes cells to chemotherapeutic agents .

- Activation of NF-κB : NF-κB is a transcription factor involved in cell survival. DMS treatment results in decreased activation of NF-κB p65, which is associated with reduced resistance to apoptosis .

- Calcium Signaling : DMS increases intracellular calcium levels ([Ca²⁺]i), which can trigger various signaling cascades leading to apoptosis. The elevation of [Ca²⁺]i has been observed in multiple cell types, including lung cancer cells (A549) and T lymphocytes .

Case Studies

A significant study demonstrated that DMS induces apoptosis in human lung cancer cells (A549) through a dose-dependent mechanism. Key findings include:

- Cell Proliferation Inhibition : DMS significantly suppressed cell proliferation at concentrations ranging from 1 to 4 µmol/L.

- Caspase Activation : Treatment with DMS led to increased caspase-3 activity, indicating the initiation of the apoptotic pathway.

- PARP Cleavage : The cleavage of PARP, a substrate for caspase-3, was observed, further confirming the apoptotic effects induced by DMS .

Data Table: Effects of DMS on A549 Cells

| Concentration (µmol/L) | Cell Viability (%) | Caspase-3 Activity (Relative Units) | [Ca²⁺]i Increase (%) |

|---|---|---|---|

| 0 | 100 | 0 | Baseline |

| 1 | 85 | 2 | 20 |

| 2 | 65 | 5 | 50 |

| 4 | 40 | 10 | 80 |

Broader Implications

The ability of DMS to modulate critical signaling pathways makes it a candidate for further research in cancer therapy. Its dual action—inducing apoptosis while inhibiting survival pathways—positions it as a potential adjunct to existing chemotherapy regimens.

Eigenschaften

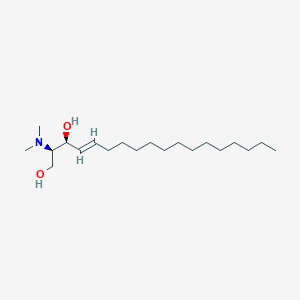

IUPAC Name |

(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXOQXUDKDCXME-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119567-63-4, 122314-67-4 | |

| Record name | Dimethylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.